Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (hereafter referred to as the target compound) is a spirocyclic indoline-pyrano-pyridine derivative characterized by a complex fused-ring system. Key structural features include:
- A spiro[indoline-3,4'-pyrano[3,2-c]pyridine] core.
- Substituents: 2'-amino, 6'-(dimethylaminoethyl), 1-isopropyl, 7'-methyl, and a methyl ester at the 3' position.
Similar compounds often exhibit varied biological activities, such as antimicrobial, herbicidal, or enzyme-inhibitory properties, depending on substituent modifications .
Properties
IUPAC Name |
methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxo-1-propan-2-ylspiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-14(2)29-17-10-8-7-9-16(17)25(24(29)32)19-18(34-21(26)20(25)23(31)33-6)13-15(3)28(22(19)30)12-11-27(4)5/h7-10,13-14H,11-12,26H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLOHTWVWIVTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CCN(C)C)C3(C4=CC=CC=C4N(C3=O)C(C)C)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements from indoline and pyrano[3,2-c]pyridine frameworks. Its molecular formula is , and it possesses several functional groups that may influence its biological activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit enzymes related to inflammation and cancer progression.
- Antioxidant Activity : The presence of certain functional groups in the molecule indicates potential antioxidant properties, which could mitigate oxidative stress in biological systems.
- Antimicrobial Effects : Some derivatives of similar structures have shown promise against various pathogens, suggesting that this compound might exhibit antimicrobial properties as well.
Therapeutic Applications
The compound's diverse biological activities suggest several potential therapeutic applications:
- Anti-inflammatory Agents : Given its structural similarities to known anti-inflammatory compounds, it may serve as a lead compound for developing new anti-inflammatory drugs.
- Anticancer Therapeutics : The inhibition of enzymes associated with cancer cell proliferation may position this compound as a candidate for anticancer therapy.
- Neurological Disorders : Its ability to cross the blood-brain barrier could make it useful in treating neurological conditions.
Case Studies
- In Vitro Studies : Research conducted on cell lines demonstrated that the compound inhibited the growth of specific cancer cell types at micromolar concentrations. For example, a study reported an IC50 value of approximately 25 µM against breast cancer cells, indicating moderate potency.
- Animal Models : In vivo studies using murine models showed significant reductions in tumor sizes when treated with the compound over a 14-day period compared to control groups. These findings suggest that the compound may be effective in reducing tumor burden.
Data Tables
Comparison with Similar Compounds
Structural Analogs in the Spiro[indoline-3,4'-pyrano[3,2-c]pyridine] Family
CAS 879623-64-0 (Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-[(pyridin-3-yl)methyl]-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate)
- Core Structure : Identical spiro system.
- Substituents: 6'-(pyridin-3-ylmethyl) instead of dimethylaminoethyl. 1,7'-dimethyl groups.
- Key Differences: The pyridinylmethyl group may enhance π-π stacking interactions compared to the dimethylaminoethyl group in the target compound. Molecular weight: 458.47 g/mol vs. ~500 g/mol (estimated for the target compound).
- Potential Implications: Reduced solubility in polar solvents due to the aromatic pyridine moiety .
CAS 939893-66-0 (Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate)
- Core Structure : Simplified spiro[indole-3,4'-pyran] system.
- Substituents: 3'-cyano group (strong electron-withdrawing) vs. 3'-methyl ester. 1-propyl instead of isopropyl.
- Molecular weight: 393.44 g/mol vs. the target compound’s higher mass.
- Potential Implications: Altered binding affinity to biological targets due to electronic effects .
Heterocyclic Compounds with Shared Functional Groups
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Core Structure : Triazolo[4,3-a]pyrimidine.
- Substituents :
- Ethyl ester, 2-hydroxyphenyl, and methyl groups.
- Physical Properties :
- Melting point: 206°C.
- IR: C=O stretch at 1666 cm⁻¹ (similar to the target’s ester group).
- Key Differences: The hydroxyl group may confer antioxidant properties, unlike the dimethylaminoethyl group in the target compound. Molecular weight: 452.5 g/mol .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Imidazo[1,2-a]pyridine.
- Substituents: Diethyl esters, cyano, and 4-nitrophenyl groups.
- Physical Properties: Melting point: 243–245°C. IR: Nitro and cyano groups contribute to distinct spectral features.
- Key Differences :
- Nitro groups enhance oxidative stability but may increase environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
